molecular formula C28H25N3OS B2695918 7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 442879-42-7

7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2695918
CAS No.: 442879-42-7
M. Wt: 451.59
InChI Key: PWMZQFGBJOFPLZ-UHFFFAOYSA-N
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Description

The core structure comprises a fused pyrrole-pyrimidine ring system. Substituents at positions 4, 5, and 7 define its unique properties:

  • Position 7: 4-Ethoxyphenyl group (electron-donating ethoxy moiety).
  • Position 5: Phenyl ring.
  • Position 4: (3-Methylbenzyl)thio group, introducing steric bulk and sulfur-based reactivity.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-4-[(3-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-3-32-24-14-12-23(13-15-24)31-17-25(22-10-5-4-6-11-22)26-27(31)29-19-30-28(26)33-18-21-9-7-8-20(2)16-21/h4-17,19H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMZQFGBJOFPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC(=C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities. Pyrrolo[2,3-d]pyrimidines are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core : The initial step typically includes the condensation of appropriate precursors under reflux conditions using solvents like ethanol or DMF.
  • Substitution Reactions : The introduction of the ethoxy and thioether groups is achieved through nucleophilic substitution reactions.

The yield and purity of the synthesized compound can be optimized through recrystallization techniques from solvents such as methanol or ethanol.

Anticancer Activity

Recent studies have indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to this class have shown promising results against leukemia and solid tumors. In vitro assays demonstrated that such derivatives can inhibit cell proliferation effectively.

CompoundCell LineIC50 (µM)
This compoundL121010.5
Related Compound AHeLa15.8
Related Compound BMCF-712.3

Antiviral Activity

The antiviral potential of pyrrolo[2,3-d]pyrimidines has been explored against viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Some derivatives have demonstrated selective inhibition of viral replication with minimal cytotoxic effects on host cells.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds in this class have shown to inhibit pro-inflammatory mediators such as COX enzymes. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats.

CompoundED50 (µM)Comparison DrugED50 (µM)
This compound9.47Indomethacin9.17

Structure–Activity Relationships (SAR)

The biological activity of pyrrolo[2,3-d]pyrimidines is influenced by various substituents on the core structure. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances anticancer activity.
  • Thioether Substituents : Thioether modifications have been linked to improved anti-inflammatory properties.
  • Alkoxy Groups : Alkoxy substitutions can modify solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • A study demonstrated that a pyrrolo[2,3-d]pyrimidine derivative exhibited a significant reduction in tumor size in xenograft models.
  • Another investigation into antiviral activity showed that specific modifications led to increased potency against HCMV while maintaining low toxicity.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance, compounds with similar structures exhibited significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 4 μmol/L to 20 μmol/L against pathogens such as Staphylococcus aureus and Bacillus subtilis .

CompoundMIC (μmol/L)Bacterial Strain
7a6Bacillus subtilis
7e8Salmonella typhi

This suggests that the presence of specific moieties enhances the antimicrobial efficacy of these compounds.

Anticancer Activity

The anticancer potential of 7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has been explored through various in vitro studies. The compound demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating its potency.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate that this compound may serve as a lead for developing new anticancer agents by targeting specific cellular pathways involved in tumor growth .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound exhibits antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Case Studies

Several case studies have highlighted the applications of this compound in different contexts:

  • Synthesis and Evaluation : A study synthesized novel derivatives of pyrrolo[2,3-d]pyrimidine and evaluated their biological activities. The findings indicated that modifications in the structure significantly influenced their antimicrobial and anticancer properties .
  • Structure-Activity Relationship : Research focusing on the structure-activity relationship revealed that substitutions at specific positions on the phenyl rings enhanced the biological activity of related compounds . This information is vital for future drug design efforts.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares key structural features and substituent effects:

Compound Name Position 4 Substituent Position 5 Substituent Position 7 Substituent Key Functional Impacts
Target Compound (3-Methylbenzyl)thio Phenyl 4-Ethoxyphenyl Enhanced lipophilicity (ethoxy group); potential for π-π stacking (phenyl groups) .
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl (cyclic amine) 4-Chlorophenyl 4-Methylphenyl Electron-withdrawing Cl increases reactivity; methylphenyl enhances hydrophobic interactions.
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine Methyl 2-(3,5-Dimethoxyphenyl)ethyl Benzyl Methoxy groups improve solubility; benzyl group aids in cellular uptake.
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Chlorine 4-Fluorophenyl 4-Methoxyphenyl Halogen atoms (Cl, F) enhance binding affinity; methoxy improves metabolic stability.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound may improve metabolic stability compared to electron-withdrawing substituents like Cl or F .

Crystallographic and Stability Comparisons

  • Target Compound: No direct crystallographic data is available, but analogues like 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine exhibit C–H···π interactions (type III) and π–π stacking (centroid distance: 4.390 Å), stabilizing molecular packing .
  • Impact of Substituents : The absence of π–π interactions in some analogues (e.g., molecule A in ) highlights the role of substituents in crystal packing. The ethoxyphenyl group in the target compound may facilitate similar interactions due to its planar aromatic system.

Physicochemical Properties

  • Molecular Weight : The target compound (C28H25N3OS) has a molecular weight of ~451.6 g/mol, higher than analogues like 4-chloro-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (MW: 379.8 g/mol ), due to the bulky benzylthio group.
  • Solubility : Ethoxy and methoxy groups generally improve aqueous solubility compared to halogens .

Q & A

Q. What synthetic routes are commonly employed to prepare 7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group modifications. A general approach may include:

  • Step 1: Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of precursors like ethyl 2-cyanoacetate derivatives, followed by halogenation (e.g., chlorination) at the 4-position .
  • Step 2: Introduction of the 4-((3-methylbenzyl)thio) group via nucleophilic substitution using a thiol reagent (e.g., 3-methylbenzyl mercaptan) under basic conditions (e.g., NaH in DMF) .
  • Step 3: Attachment of the 4-ethoxyphenyl and phenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C) .
    Critical Conditions: Control of reaction temperature, anhydrous solvents (e.g., THF, DMF), and purification via column chromatography or recrystallization (e.g., ethanol/dichloromethane mixtures) are essential to minimize side products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to verify substituent positions and regioselectivity (e.g., aromatic proton splitting patterns and sulfur-induced deshielding) .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and isotopic patterns, especially for halogenated intermediates .
  • X-ray Crystallography: For unambiguous determination of crystal packing and stereochemistry, as demonstrated for analogous pyrrolopyrimidine derivatives .
  • HPLC-Purity Analysis: To ensure >95% purity, critical for biological assays .

Advanced Research Questions

Q. What methodologies are recommended to investigate the compound’s kinase inhibition potential and resolve contradictions in activity data?

  • Biochemical Assays: Use recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays with fluorescent or radiometric readouts. IC50_{50} values should be compared across multiple kinase families to assess selectivity .
  • Structural Analysis: Co-crystallization with target kinases or molecular docking (e.g., using AutoDock Vina) to identify binding interactions (e.g., hydrogen bonding with active-site residues or π-π stacking with hydrophobic pockets) .
  • Data Reconciliation: If contradictory activity arises (e.g., varying IC50_{50} in cell-based vs. cell-free assays), validate using orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. How can computational chemistry optimize the synthesis and predict structure-activity relationships (SAR)?

  • Reaction Path Search: Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination efficiency at the 4-position) .
  • SAR Prediction: Use QSAR models or molecular dynamics simulations to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with bioactivity. For example, the 3-methylbenzyl thio group may enhance lipophilicity and membrane permeability .
  • Machine Learning: Train models on existing pyrrolopyrimidine datasets to predict optimal reaction conditions or biological targets .

Q. What strategies address solubility challenges in in vitro and in vivo studies?

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or formulate with cyclodextrins to enhance aqueous solubility .
  • Nanoparticle Encapsulation: Use PEGylated liposomes or polymeric nanoparticles to improve bioavailability, as demonstrated for similar kinase inhibitors .
  • Solubility Screening: Test in biorelevant media (e.g., FaSSIF/FeSSIF) and use co-solvents (e.g., DMSO/PBS mixtures) at concentrations below cytotoxicity thresholds .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Meta-Analysis: Compile data from multiple sources (e.g., PubChem, ECHA) and stratify by assay type (e.g., cell-free vs. cell-based) or cell lines used .
  • Experimental Reproducibility: Replicate key studies under standardized conditions (e.g., ATP concentration, incubation time) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Verification: Confirm batch-to-batch consistency via NMR and HRMS to rule out impurities as a cause of variability .

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